molecular formula C20H7BF10 B14262139 Bis(pentafluorophenyl)(2-phenylethenyl)borane CAS No. 165612-90-8

Bis(pentafluorophenyl)(2-phenylethenyl)borane

Cat. No.: B14262139
CAS No.: 165612-90-8
M. Wt: 448.1 g/mol
InChI Key: XMSQMPVCRARKBQ-UHFFFAOYSA-N
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Description

Bis(pentafluorophenyl)(2-phenylethenyl)borane is a compound that has garnered significant interest in the field of chemistry due to its unique properties and versatile applications. This compound is known for its high Lewis acidity and remarkable reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

The synthesis of bis(pentafluorophenyl)(2-phenylethenyl)borane typically involves the reaction of pentafluorophenyl Grignard reagent with boron trichloride, followed by the addition of 2-phenylethenyl groups. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve the use of more scalable and cost-effective reagents, such as commercially available pentafluorophenylborane derivatives .

Chemical Reactions Analysis

Bis(pentafluorophenyl)(2-phenylethenyl)borane undergoes a variety of chemical reactions, including:

Scientific Research Applications

Bis(pentafluorophenyl)(2-phenylethenyl)borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(pentafluorophenyl)(2-phenylethenyl)borane exerts its effects is primarily through its high Lewis acidity. This property allows it to activate various substrates by forming stable complexes with electron-rich species. The compound can also participate in sigma-bond metathesis reactions, where it facilitates the exchange of bonds between different molecules. Molecular targets include alkenes, alkynes, and other unsaturated compounds, which undergo hydroboration or other addition reactions .

Comparison with Similar Compounds

Bis(pentafluorophenyl)(2-phenylethenyl)borane is unique compared to other similar compounds due to its combination of high Lewis acidity and the presence of both pentafluorophenyl and phenylethenyl groups. Similar compounds include:

Properties

CAS No.

165612-90-8

Molecular Formula

C20H7BF10

Molecular Weight

448.1 g/mol

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl)-(2-phenylethenyl)borane

InChI

InChI=1S/C20H7BF10/c22-11-9(12(23)16(27)19(30)15(11)26)21(7-6-8-4-2-1-3-5-8)10-13(24)17(28)20(31)18(29)14(10)25/h1-7H

InChI Key

XMSQMPVCRARKBQ-UHFFFAOYSA-N

Canonical SMILES

B(C=CC1=CC=CC=C1)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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